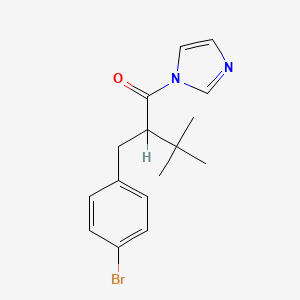
2-((4-Bromophenyl)methyl)-1-imidazol-1-yl-3,3-dimethylbutan-1-one
Cat. No. B8445701
Key on ui cas rn:
110577-58-7
M. Wt: 335.24 g/mol
InChI Key: RLMSCZGTODTBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04493842
Procedure details


To 30 ml of acetonitrile were added 0.75 g of imidazole and 1.2 g of triethylamine, and 3.0 g of α-(p-bromobenzyl)-tert-butyl-acetic acid chloride was then added dropwise at room temperature. Thereafter, the mixture was stirred at room temperature for 6 hours, poured into 300 ml of water and extracted with 300 ml of chloroform. The extract was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The oily product obtained was recrystallized from diisopropyl ether to obtain 2.39 g of N-[α-(p-bromobenzyl)-tert-butylacetyl]imidazole (compound No. 4). m.p. 101°-102° C.



Name
α-(p-bromobenzyl)-tert-butyl-acetic acid chloride
Quantity
3 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
C(#N)C.[NH:4]1[CH:8]=[CH:7][N:6]=[CH:5]1.C(N(CC)CC)C.[Br:16][C:17]1[CH:31]=[CH:30][C:20]([CH2:21][CH:22]([C:26]([CH3:29])([CH3:28])[CH3:27])[C:23](Cl)=[O:24])=[CH:19][CH:18]=1>O>[Br:16][C:17]1[CH:18]=[CH:19][C:20]([CH2:21][CH:22]([C:26]([CH3:27])([CH3:29])[CH3:28])[C:23]([N:4]2[CH:8]=[CH:7][N:6]=[CH:5]2)=[O:24])=[CH:30][CH:31]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
0.75 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
1.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
α-(p-bromobenzyl)-tert-butyl-acetic acid chloride
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(CC(C(=O)Cl)C(C)(C)C)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Thereafter, the mixture was stirred at room temperature for 6 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was then added dropwise at room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 300 ml of chloroform
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extract was dried over anhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The oily product obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from diisopropyl ether
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC=C(CC(C(=O)N2C=NC=C2)C(C)(C)C)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.39 g | |
| YIELD: CALCULATEDPERCENTYIELD | 72.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
